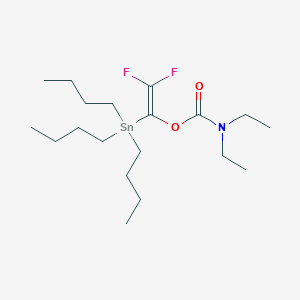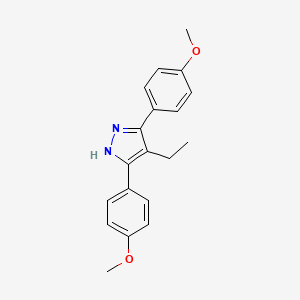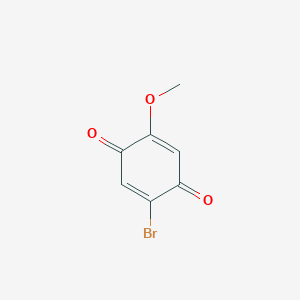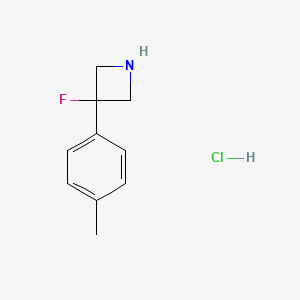
(2,2-Difluoro-1-tributylstannylvinyl)-n,n-diethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2-Difluoro-1-tributylstannylvinyl)-n,n-diethylcarbamate is a chemical compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a difluorovinyl group, a tributylstannyl group, and a diethylcarbamate moiety, which contribute to its unique reactivity and utility in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluoro-1-tributylstannylvinyl)-n,n-diethylcarbamate typically involves the reaction of a difluorovinyl stannane with diethylcarbamate under specific conditions. One common method includes the use of copper(I) iodide and tetrakis(triphenylphosphine)palladium(0) as catalysts in N,N-dimethylformamide at 80°C for 10 hours under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2,2-Difluoro-1-tributylstannylvinyl)-n,n-diethylcarbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The difluorovinyl group can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and organometallic compounds, with palladium catalysts and bases such as potassium carbonate.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted vinyl carbamates, while oxidation and reduction can lead to the formation of alcohols or alkenes.
科学研究应用
Chemistry
In chemistry, (2,2-Difluoro-1-tributylstannylvinyl)-n,n-diethylcarbamate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a precursor to bioactive molecules. The difluorovinyl group can impart increased metabolic stability and bioavailability to pharmaceutical compounds.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable in the synthesis of polymers and advanced materials.
作用机制
The mechanism of action of (2,2-Difluoro-1-tributylstannylvinyl)-n,n-diethylcarbamate involves its reactivity with various chemical reagents. The difluorovinyl group can participate in nucleophilic and electrophilic reactions, while the tributylstannyl group can undergo transmetalation in the presence of palladium catalysts. These interactions facilitate the formation of new chemical bonds and the synthesis of complex molecules.
相似化合物的比较
Similar Compounds
- (2,2-Difluoro-1-tributylstannylvinyl)-n,n-dimethylcarbamate
- (2,2-Difluoro-1-tributylstannylvinyl)-n,n-diisopropylcarbamate
- (2,2-Difluoro-1-tributylstannylvinyl)-n,n-diethylurethane
Uniqueness
Compared to similar compounds, (2,2-Difluoro-1-tributylstannylvinyl)-n,n-diethylcarbamate offers a unique combination of reactivity and stability. The diethylcarbamate moiety provides a balance between steric hindrance and electronic effects, making it suitable for a wide range of chemical reactions. Additionally, the presence of the difluorovinyl group enhances the compound’s potential in medicinal chemistry due to its ability to improve the pharmacokinetic properties of drug candidates.
属性
IUPAC Name |
(2,2-difluoro-1-tributylstannylethenyl) N,N-diethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2NO2.3C4H9.Sn/c1-3-10(4-2)7(11)12-5-6(8)9;3*1-3-4-2;/h3-4H2,1-2H3;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODKBYTVDSNSAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C(F)F)OC(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37F2NO2Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2593921.png)
![2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2593924.png)
![(4-chlorophenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2593926.png)
![3-(4-ethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2593928.png)
![[(2,3-Dimethoxyphenyl)methyl][3-(dimethylamino)propyl]amine dihydrochloride](/img/new.no-structure.jpg)
![4-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2593930.png)

![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide](/img/structure/B2593932.png)
![N-(2-chloro-4-fluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2593933.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2593935.png)
![N-(4-methoxyphenyl)-2-[3-oxo-6-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2593936.png)
![N-(4-nitrophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2593937.png)
